molecular formula C9H7BrClNO B1529053 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1803611-66-6

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1529053
M. Wt: 260.51 g/mol
InChI Key: MYUMFSKXEHZBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is a research chemical with the molecular formula C9H7BrClNO and a molecular weight of 260.52 . It is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one consists of a tetrahydroquinolinone core with bromine and chlorine substituents .

Scientific Research Applications

Synthesis and Catalytic Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of dihydropyrimidinones and hydroquinazoline-2,5-diones. An effective catalytic system utilizing 1-methylimidazolium hydrogen sulfate in conjunction with chlorotrimethylsilane has been demonstrated for the one-pot synthesis of these compounds under thermal and solvent-free conditions, offering high yields and highlighting the potential of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one in catalysis and organic synthesis applications (Kefayati, Asghari, & Khanjanian, 2012).

Photochromic Materials

The compound has been used in the synthesis of new photochromic materials. Specifically, the Duff formylation of 5-bromo- or 5-chloro-8-hydroxyquinoline leading to 7-formyl derivatives, which, upon condensation with 2-methyleneindolines or 3H-indolium halides, produce 6′-halo-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. These materials exhibit interesting thermal and photo-induced isomerization properties, making them suitable for application in photochromic devices (Voloshin et al., 2008).

Advanced Drug Delivery Systems

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one has potential in developing advanced drug delivery systems. A study involving 5-Chloromethyl-1-methyl-2-nitroimidazole and 5-bromoisoquinolin-1-one demonstrated the potential of using the 2-nitroimidazol-5-ylmethyl unit as a general prodrug system for selective drug delivery to hypoxic tissues. This highlights its significance in creating targeted therapies for cancer and other diseases where hypoxia is a critical factor (Parveen, Naughton, Whish, & Threadgill, 1999).

Safety And Hazards

The specific safety and hazard information for 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is not provided in the available resources .

properties

IUPAC Name

5-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMFSKXEHZBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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